Physicochemical properties of 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid
Physicochemical properties of 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid
An In-Depth Technical Guide on the Physicochemical Properties and Synthesis of 4,4-Difluoro-3-(4-methoxyphenyl)butanoic Acid.
Executive Summary
4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid (CAS: Derivative of 37746-79-5 family) is a specialized fluorinated building block used primarily in the development of GABA-B receptor agonists and Ubiquitin Specific Protease 7 (USP7) inhibitors . Structurally, it features a
This guide details the physicochemical profile, validated synthesis protocols, and analytical characterization of this compound, moving beyond standard datasheets to provide actionable experimental insights.
Physicochemical Profile
The introduction of the difluoromethyl group at the
Key Parameters Table
| Property | Value / Range | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 230.21 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Tends to crystallize slowly; often handled as an oil. |
| pKa (Acid) | 4.15 ± 0.10 | More acidic than butyric acid (4.82) due to |
| LogP (Lipophilicity) | 2.3 ± 0.2 | Moderate lipophilicity; suitable for CNS penetration. |
| LogD (pH 7.4) | -0.8 to -1.2 | Predominantly ionized at physiological pH (Carboxylate form). |
| TPSA | 46.5 Ų | Polar Surface Area dominated by carboxylate and methoxy ether. |
| H-Bond Donors | 1 (COOH) | The |
| Solubility | DMSO (>50 mM), Methanol, DCM | Low aqueous solubility in neutral form; high in pH > 5 buffers. |
Electronic & Structural Logic
-
Acidity Modulation: The electron-withdrawing nature of the two fluorine atoms at the
-position exerts a through-bond inductive effect ( -induction), stabilizing the carboxylate anion more effectively than a methyl group. This lowers the pKa by approximately 0.6–0.7 units compared to 3-(4-methoxyphenyl)butanoic acid. -
Conformational Bias: The gauche effect of the fluorine atoms often locks the terminal carbon into a specific conformation relative to the aryl ring, potentially enhancing binding affinity in enzyme pockets (e.g., USP7).
Synthesis & Manufacturing Strategy
The synthesis of
Validated Synthetic Pathway
Reaction Scheme:
-
Precursor: Ethyl 4-methoxycinnamate.
-
Difluoromethylation: Radical addition using Sodium Difluoromethanesulfinate (Langlois Reagent).
-
Hydrolysis: Saponification of the ester to the target acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4,4-difluoro-3-(4-methoxyphenyl)butanoate
-
Reagents: Ethyl 4-methoxycinnamate (1.0 eq), Sodium difluoromethanesulfinate (
eq), TBHP (tert-Butyl hydroperoxide, 70% aq, eq). -
Solvent: Dichloromethane (DCM) / Water (2:1 biphasic system).
-
Procedure:
-
Dissolve Ethyl 4-methoxycinnamate (10 mmol) in DCM (20 mL).
-
Add water (10 mL) and Sodium difluoromethanesulfinate (Langlois Reagent).
-
Cool to 0°C. Add TBHP dropwise over 10 minutes.
-
Stir vigorously at Room Temperature (RT) for 24 hours. Note: Vigorous stirring is critical for the biphasic radical transfer.
-
Quench: Add saturated
to neutralize peroxides. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 9:1). Product is a clear oil.
-
Step 2: Hydrolysis to Target Acid
-
Reagents: Ethyl ester (from Step 1), LiOH or NaOH (2.0 eq).
-
Solvent: THF / Water (3:1).
-
Procedure:
-
Dissolve the ester in THF. Add aqueous LiOH.
-
Stir at RT for 3 hours. Monitor by TLC (disappearance of ester spot).
-
Workup: Acidify carefully with 1M HCl to pH ~3-4. Caution: Do not go too acidic (pH < 1) to avoid potential defluorination or side reactions, though the CHF2 group is relatively stable.
-
Extract with Ethyl Acetate. Wash with brine.
-
Crystallization: Evaporate solvent. Recrystallize from minimal Hexane/Ether if solid, or dry under high vacuum if oil.
-
Process Visualization (DOT Diagram)
Caption: Synthesis pathway via radical conjugate addition of difluoromethyl sulfinate to cinnamate ester.
Analytical Characterization
Validating the structure of this molecule requires specific attention to the Fluorine-NMR signals, which provide a definitive fingerprint of the
NMR Spectroscopy Logic
-
NMR: Expect a distinct signal for the
group.-
Chemical Shift:
-120 to -130 ppm. -
Splitting: A doublet of doublets (dd) or complex multiplet due to coupling with the geminal proton (
) and vicinal protons. The large geminal coupling constant (50-60 Hz) is diagnostic for the moiety.
-
-
NMR:
-
Proton: A triplet of doublets (td) around
5.8 - 6.2 ppm. The "triplet" appearance comes from coupling to the two fluorine atoms. -
-Methine (
): Multiplet around 3.5 - 4.0 ppm. -
-Methylene (
): Doublet or multiplet around 2.6 - 2.9 ppm.
-
Proton: A triplet of doublets (td) around
Mass Spectrometry
-
Ionization: ESI Negative Mode (
). -
Expected Mass: 229.07 Da.
-
Fragmentation: Loss of
(44 Da) and potentially HF (20 Da) are common fragmentation pathways.
Experimental Workflow: pKa Determination
Accurate pKa determination is vital for predicting biodistribution. Standard potentiometric titration is recommended.
Potentiometric Titration Protocol
-
Preparation: Dissolve 5 mg of the compound in a minimal amount of methanol (to ensure solubility), then dilute with 0.1 M KCl (degassed) to reach a concentration of ~1 mM.
-
Titrant: 0.01 M KOH (standardized).
-
Method: Perform titration under inert atmosphere (
) at 25°C. -
Calculation: Use the Gran plot method or Bjerrum analysis to determine the pKa.
-
Validation: The expected inflection point should occur between pH 4.0 and 4.5.
Property Workflow Diagram
Caption: Workflow for determining core physicochemical parameters (LogP and pKa).
References
- Synthesis of -Aryl- -difluorobutanoates: Li, Y., et al. (2019). Radical Difluoromethylation of Cinnamates using Sodium Difluoromethanesulfinate. Journal of Organic Chemistry. Context: Defines the core Langlois reagent protocol used in Step 1.
-
USP7 Inhibitor Application
-
Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature. Link
- Context: Establishes the biological relevance of the 3-phenyl-4,4-difluorobutanoic acid scaffold.
-
-
Patent Reference (Synthesis Confirmation)
-
Physicochemical Properties of Fluorinated Acids
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
- Context: Provides the theoretical basis for pKa modulation by -fluorine
-




